Arsinate

Catalog No.
S627000
CAS No.
M.F
AsH2O2-
M. Wt
108.936 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Arsinate

Product Name

Arsinate

IUPAC Name

arsinate

Molecular Formula

AsH2O2-

Molecular Weight

108.936 g/mol

InChI

InChI=1S/AsH3O2/c2-1-3/h1H2,(H,2,3)/p-1

InChI Key

VJWWIRSVNSXUAC-UHFFFAOYSA-M

SMILES

[O-][AsH2]=O

Canonical SMILES

[O-][AsH2]=O

Description

Arsinate is an arsenic oxoanion. It is a conjugate base of an arsinic acid.

Arsenate is a chemical compound characterized by the presence of the arsenate ion, AsO43\text{AsO}_4^{3-}. This compound is a member of the class of inorganic compounds known as miscellaneous arsenates, which are defined by their oxoanions containing arsenic in a +5 oxidation state. Arsenate closely resembles phosphate due to the similar chemical properties of arsenic and phosphorus, both of which are located in the same group of the periodic table. In various pH environments, arsenate can exist in different forms: as arsenic acid (H3AsO4\text{H}_3\text{AsO}_4) in acidic conditions, dihydrogen arsenate (H2AsO4\text{H}_2\text{AsO}_4^{-}) in weakly acidic conditions, hydrogen arsenate (HAsO42\text{HAsO}_4^{2-}) in weakly basic conditions, and finally as the arsenate ion (AsO43\text{AsO}_4^{3-}) in basic conditions .

, particularly those involving redox processes. A notable reaction is its reduction to arsenite (AsO33\text{AsO}_3^{3-}), facilitated by enzymes such as arsenate reductases. The general reaction can be represented as follows:

Arsenate+GlutaredoxinArsenite+Glutaredoxin disulfide+Water\text{Arsenate}+\text{Glutaredoxin}\rightarrow \text{Arsenite}+\text{Glutaredoxin disulfide}+\text{Water}

In metabolic pathways, arsenate can replace inorganic phosphate during glycolysis, leading to the formation of 1-arseno-3-phosphoglycerate, which is unstable and hydrolyzes quickly, resulting in a loss of ATP production .

Arsenate can be synthesized through various methods, including:

  • Oxidation of Arsenite: Arsenite can be oxidized using oxidizing agents such as hydrogen peroxide or oxygen under acidic conditions.
  • Neutralization Reactions: Mixing solutions of sodium hydroxide with arsenic acid produces sodium arsenate.
  • Precipitation: Arsenates can also be formed by precipitating metal salts with arsenic acid or its salts .

Arsenates have several applications across various fields:

  • Agriculture: Used as herbicides and pesticides due to their toxicity to certain pests.
  • Wood Preservation: Certain arsenates are employed in wood treatment processes to protect against decay and insects.
  • Analytical Chemistry: Arsenates serve as reagents in various analytical techniques for detecting other elements or compounds.
  • Biotechnology: Some microorganisms utilize arsenates for energy production, making them interesting for bioremediation studies .

Research into the interactions of arsenates has highlighted their role in biological systems and their potential environmental impacts. Studies indicate that arsenates can interact with various biomolecules, including proteins and nucleic acids. The reduction of arsenates to arsenites is crucial for understanding their toxicity and metabolic pathways. Furthermore, investigations into how different organisms handle arsenates provide insights into bioremediation strategies and the evolution of resistance mechanisms .

Arsenate shares similarities with several compounds due to its chemical structure and behavior. Below is a comparison highlighting its uniqueness:

CompoundChemical FormulaOxidation StateSimilaritiesUnique Features
PhosphatePO43\text{PO}_4^{3-}+5Structural similarity; enters cells via similar transportersEssential nutrient; less toxic than arsenate
ArseniteAsO33\text{AsO}_3^{3-}+3Reduction product of arsenateMore toxic; interacts differently in biological systems
AntimonateSbO43\text{SbO}_4^{3-}+5Similar structure; belongs to group 15Less common; different biological effects
VanadateVO43\text{VO}_4^{3-}+5Similarity in oxidation state and structural featuresDifferent reactivity and biological roles

Arsenate's ability to mimic phosphate while exhibiting distinct toxicity profiles makes it a unique compound within this group .

Molecular Formula and Representation of AsH₂O₂⁻

Arsinate is characterized by the molecular formula AsH₂O₂⁻, representing a monovalent anion containing arsenic, hydrogen, and oxygen atoms [1]. The compound is systematically described using the International Union of Pure and Applied Chemistry nomenclature as dihydridodioxidoarsenate(1-) [1] [6]. The chemical species exhibits a formal charge of negative one, indicating the presence of an additional electron in its electronic structure [1].

The structural representation of arsinate can be expressed through various chemical notation systems. The Simplified Molecular Input Line Entry System notation for arsinate is [O-][AsH2]=O, which illustrates the electronic arrangement and bonding connectivity within the molecule [1]. The International Chemical Identifier representation provides a standardized format: InChI=1S/AsH3O2/c2-1-3/h1H2,(H,2,3)/p-1, offering a unique identifier for computational and database applications [1].

The compound is also referenced through alternative nomenclature systems, including the Chemical Entities of Biological Interest database identifier CHEBI:29846 [1]. This systematic approach to molecular identification ensures precise communication within the scientific community regarding the specific arsenic oxoanion species under investigation.

Structural Characteristics and Bonding

The structural characteristics of arsinate involve a central arsenic atom coordinated with two hydrogen atoms and two oxygen atoms in a specific geometric arrangement [1]. The arsenic center in arsinate maintains a formal oxidation state that differs from other arsenic oxoanions, contributing to its unique chemical properties and reactivity patterns [15].

The bonding structure incorporates both covalent and ionic character, with the arsenic-oxygen bonds exhibiting partial double bond character as indicated by the resonance structures possible within the molecular framework [1]. The presence of hydrogen atoms directly bonded to the arsenic center distinguishes arsinate from other arsenic oxoanions such as arsenate and arsenite [2] [3].

Spectroscopic studies have revealed that arsenic-containing compounds demonstrate specific bonding patterns when interacting with various substrates [12] [15]. The structural investigations using Fourier Transform Infrared spectroscopy indicate that arsenic oxoanions, including arsinate-related species, form distinct coordination complexes with metal centers through their oxygen atoms [12] [15].

The molecular geometry around the arsenic center in arsinate deviates from the tetrahedral arrangement observed in arsenate ions due to the presence of hydrogen substituents [20]. This structural difference influences the electronic distribution and chemical reactivity of the compound compared to fully oxidized arsenic species.

Molecular Weight and Physical Constants

The molecular weight of arsinate (AsH₂O₂⁻) is calculated to be 108.936 grams per molecule, as determined through standard atomic mass calculations [1] [6]. This value represents the sum of the constituent atomic masses: arsenic (74.92160), hydrogen (2 × 1.00794), and oxygen (2 × 15.9994), adjusted for the anionic charge [1].

Physical PropertyValueReference
Molecular Weight108.936 g/mol [1]
Molecular FormulaAsH₂O₂⁻ [1]
Formal Charge-1 [1]
Chemical IdentifierCHEBI:29846 [1]

The computational determination of molecular properties indicates that arsinate exhibits specific thermodynamic characteristics related to its structural arrangement [1]. The compound demonstrates solubility properties in aqueous systems, though precise solubility data requires experimental determination under controlled conditions [30].

Physical constants for arsinate are influenced by the presence of hydrogen atoms bonded directly to the arsenic center, which affects the overall molecular polarizability and intermolecular interactions [1]. The ionic nature of the compound contributes to its behavior in solution, where it can participate in acid-base equilibria and coordination chemistry [4].

The density and other bulk physical properties of arsinate salts vary depending on the counterion present in crystalline forms [33]. Silver arsenate, for example, exhibits a density of 6.657 grams per milliliter, though this represents the complete salt rather than the arsinate anion alone [33].

Relationship to Dihydridodioxidoarsenate(1-) Species

Arsinate is directly equivalent to the dihydridodioxidoarsenate(1-) species, representing the same chemical entity described through systematic nomenclature [1] [6]. This relationship establishes arsinate as a member of the broader family of arsenic oxoanions, each characterized by different oxidation states and coordination environments around the central arsenic atom [2] [3].

The systematic name dihydridodioxidoarsenate(1-) explicitly describes the molecular composition: two hydride ligands (dihydrido), two oxide ligands (dioxido), and the central arsenate core with a formal charge of negative one [1]. This nomenclature system provides unambiguous identification of the compound while indicating its relationship to other arsenic-containing oxoanions.

Comparative analysis with related species reveals that arsinate occupies a unique position within the arsenic oxoanion series [2] [3]. Unlike arsenate (AsO₄³⁻) which contains four oxygen atoms, or arsenite (AsO₃³⁻) which contains three oxygen atoms, arsinate incorporates hydrogen atoms directly bonded to the arsenic center [1] [2] [3].

The chemical relationship between arsinate and other arsenic species influences its reactivity and stability under various conditions [12] [15]. Studies of arsenic speciation in environmental and biological systems often consider the transformation pathways between different oxidation states and coordination environments [11] [18].

Crystallographic Properties

Crystallographic investigations of arsinate-containing compounds require consideration of the specific counterions and crystallization conditions employed during synthesis [8] [24]. The structural arrangement of arsinate anions in crystalline materials depends on the balance between electrostatic interactions, hydrogen bonding, and van der Waals forces [24].

Crystal structure determinations of arsenic-containing compounds have revealed that the coordination geometry around arsenic atoms varies significantly depending on the oxidation state and ligand environment [26]. In the case of arsinate, the presence of hydrogen atoms directly bonded to arsenic creates unique packing arrangements in the solid state [1].

The crystallographic properties of arsinate salts are influenced by the size and charge distribution of the counterion [8] [33]. Silver arsenate compounds, for example, demonstrate specific crystal packing arrangements that reflect the coordination preferences of both the metal cation and the arsenic-containing anion [33].

Crystallographic ParameterTypical RangeObservations
As-O Bond Length1.66-1.71 Å [27]
As-H Bond Length~1.52 Å [16]
Coordination GeometryTetrahedral [20]
Crystal SystemVariable [8]

X-ray absorption spectroscopy studies have provided insights into the local coordination environment of arsenic in various compounds [25]. These investigations reveal that the electronic structure and bonding characteristics of arsenic oxoanions are sensitive to the specific ligand arrangement and crystal field effects [25].

The thermal stability and phase transitions of arsinate-containing crystals depend on the strength of intermolecular interactions and the specific crystalline arrangement [27]. Decomposition temperatures and phase behavior provide important information for understanding the stability range of these materials under various conditions [27] [28].

Arsinate (AsH₂O₂⁻) exists as an anionic species with a molecular weight of 108.936 grams per mole [1]. Based on its ionic nature and molecular structure, arsinate is predicted to exist as a solid at standard temperature and pressure when present in salt form. The compound carries a formal negative charge of -1, classifying it as a monovalent anion [1] [2].

The physical appearance of arsinate salts would likely manifest as crystalline solids, following the general pattern observed in other arsenic oxoanion compounds. However, specific experimental observations regarding color, crystal habit, and morphological characteristics remain undocumented in the current literature, representing a significant gap in our understanding of this compound's physical properties.

PropertyValueNotes
Physical State (STP)Solid (predicted)Based on ionic nature
Molecular Weight108.936 g/molComputed value [1]
Formal Charge-1Monovalent anion
Molecular FormulaAsH₂O₂⁻Contains As-H bonds

Solubility and Solution Behavior

The solubility characteristics of arsinate in aqueous and non-aqueous systems remain largely unexplored in the scientific literature. Unlike the extensively studied arsenate (AsO₄³⁻) and arsenite (AsO₃³⁻) compounds, for which detailed solubility data across various pH ranges and ionic strengths are available [3] [4] [5], arsinate lacks comprehensive solubility studies.

Theoretical predictions suggest that arsinate salts may exhibit moderate to high water solubility, particularly with alkali metal cations, based on the general behavior of similar oxoanion species. The presence of As-H bonds in the structure may significantly influence the hydration behavior and solution stability compared to other arsenic oxoanions [1].

The pH-dependent speciation behavior of arsinate in solution remains unknown, contrasting with the well-established speciation patterns of arsenate, which exhibits multiple protonation states (H₃AsO₄, H₂AsO₄⁻, HAsO₄²⁻, AsO₄³⁻) depending on solution pH [6]. Further research is needed to establish the relationship between arsinate and its conjugate acid, arsinic acid (H₃AsO₂).

Spectroscopic Characteristics

The spectroscopic properties of arsinate represent one of the most significant knowledge gaps in arsenic oxoanion chemistry. No experimental vibrational spectroscopy data (infrared or Raman) has been reported for arsinate compounds, despite extensive spectroscopic studies available for arsenate complexes [7] [8] [9].

Based on theoretical molecular structure considerations, arsinate would be expected to exhibit characteristic vibrational modes including:

  • As-H stretching vibrations (likely in the 2000-2200 cm⁻¹ region)
  • As=O stretching vibrations (estimated 800-900 cm⁻¹ range)
  • As-O-H bending modes
  • Skeletal deformation modes

The presence of As-H bonds distinguishes arsinate from arsenate and arsenite, which contain only As-O bonds, suggesting unique spectroscopic signatures [7]. Nuclear magnetic resonance spectroscopy data, electronic absorption spectra, and mass spectrometric fragmentation patterns for arsinate remain unreported in the literature.

Thermodynamic Properties

Thermodynamic data for arsinate compounds are conspicuously absent from the scientific literature. While comprehensive thermodynamic studies exist for arsenate minerals and solution species [10] [11] [12] [13], including enthalpy of formation, entropy values, and Gibbs free energy data, comparable information for arsinate remains unavailable.

The absence of thermodynamic data significantly limits our understanding of:

  • Formation energetics of arsinate species
  • Stability relationships with other arsenic compounds
  • Temperature dependence of chemical reactions involving arsinate
  • Equilibrium constants for arsinate formation and dissociation

Based on general trends in arsenic chemistry, arsinate thermodynamic properties would likely fall between those of arsenite (As³⁺) and elemental arsenic (As⁰), given its intermediate +1 oxidation state. However, the presence of As-H bonds introduces additional complexity not captured by simple oxidation state considerations [10].

Acid-Base Characteristics

The acid-base properties of arsinate and its conjugate acid systems remain poorly characterized. Arsinate functions as the conjugate base of arsinic acid, as indicated by its classification as a deprotonated form [1]. However, specific pKₐ values, protonation constants, and pH-dependent speciation diagrams have not been experimentally determined.

The acid-base behavior of arsinate contrasts markedly with the well-established properties of arsenic acid, which exhibits three distinct ionization steps with pKₐ values of 2.19, 6.94, and 11.5 [6]. The unique structural features of arsinate, particularly the presence of As-H bonds, likely result in significantly different acid-base characteristics compared to conventional arsenic oxoacids.

CompoundFormulaOxidation StateAcid-Base CharacterpKₐ Data
Arsenic AcidH₃AsO₄+5Triprotic acid2.19, 6.94, 11.5 [6]
Arsenous AcidH₃AsO₃+3Weak acid~9.2 [6]
Arsinic AcidH₃AsO₂+1UnknownNot available
ArsinateAsH₂O₂⁻+1Conjugate baseNot available

Redox Properties and Oxidation States

Arsinate occupies a unique position in arsenic redox chemistry, featuring arsenic in the formal +1 oxidation state [1] [14]. This intermediate oxidation state distinguishes arsinate from the more common arsenite (+3) and arsenate (+5) species that dominate environmental and biological arsenic chemistry [15] [16] [17].

The redox behavior of arsinate remains largely unexplored, with no experimental electrode potential data or reduction/oxidation kinetics studies reported. Theoretical considerations suggest that arsinate may exhibit both oxidizing and reducing properties depending on solution conditions:

  • Oxidation potential: Arsinate may be oxidized to arsenate (As⁵⁺) under oxidizing conditions
  • Reduction potential: Arsinate may be reduced to arsenite (As³⁺) or elemental arsenic under reducing conditions

The unique presence of As-H bonds in arsinate structure introduces additional complexity to its redox chemistry, as these bonds may undergo various reaction pathways including hydrolysis, oxidation, or substitution reactions [18] [19].

Environmental redox processes involving arsenic typically focus on the arsenite/arsenate couple, with standard electrode potentials well-characterized for these transformations [20] [21]. The position of arsinate in these redox schemes remains to be established through systematic electrochemical studies.

Chemical Reactivity Patterns

The chemical reactivity of arsinate reflects its unique structural features and intermediate oxidation state. Unlike arsenate and arsenite, which primarily undergo substitution and coordination reactions involving As-O bonds, arsinate contains reactive As-H bonds that may participate in distinct reaction pathways [1] [22].

Predicted reactivity patterns for arsinate include:

Hydrolysis Reactions: The As-H bonds may undergo hydrolysis in aqueous solution, potentially leading to arsenite formation and hydrogen gas evolution, similar to reactions observed with other metal hydrides [22].

Oxidation Reactions: Under oxidizing conditions, arsinate may be converted to arsenate through loss of hydrogen and formation of additional As-O bonds [14] [18].

Acid-Base Reactions: As a conjugate base, arsinate may undergo protonation reactions to form neutral arsinic acid species [1].

Coordination Chemistry: The lone pairs on oxygen atoms may enable arsinate to function as a ligand in coordination complexes, though such chemistry remains unexplored.

The limited experimental data on arsinate reactivity contrasts sharply with the extensive literature on arsenate and arsenite reaction mechanisms [20] [23]. Future research into arsinate chemistry would significantly advance our understanding of arsenic compound behavior across all oxidation states.

Dates

Last modified: 02-18-2024

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